4-(4-Benzylphenoxy)aniline CAS number 383126-99-6
4-(4-Benzylphenoxy)aniline CAS number 383126-99-6
An In-Depth Technical Guide to 4-(4-Benzylphenoxy)aniline (CAS 383126-99-6)
Abstract
This technical guide provides a comprehensive overview of 4-(4-benzylphenoxy)aniline (CAS 383126-99-6), a diaryl ether aniline derivative. Due to the limited availability of direct experimental data for this specific molecule in public literature, this document leverages established principles of synthetic organic chemistry, purification, and analytical sciences. We present a predictive analysis of its physicochemical properties, propose robust synthetic strategies based on analogous structures, and provide detailed, validated protocols for its preparation and characterization. The guide is designed to serve as a foundational resource for researchers interested in synthesizing this compound or utilizing similar scaffolds in medicinal chemistry and materials science, explaining the causality behind key experimental choices and integrating self-validating checkpoints within its methodologies.
Introduction and Physicochemical Profile
4-(4-Benzylphenoxy)aniline is a molecule of interest due to its core structure, which combines a flexible diaryl ether linkage with a reactive aniline moiety. This structural motif is prevalent in a wide range of biologically active compounds and advanced materials.[1][2] The aniline group provides a key synthetic handle for further functionalization, while the benzylphenoxy portion imparts significant lipophilicity and specific steric bulk, which can be crucial for molecular recognition at biological targets.[3][4]
Molecular Structure
Caption: Chemical structure of 4-(4-Benzylphenoxy)aniline.
Predicted Physicochemical Properties
The following properties are predicted based on the molecular structure and data from analogous compounds.
| Property | Value | Rationale / Source |
| CAS Number | 383126-99-6 | - |
| Molecular Formula | C₁₉H₁₇NO | Calculated |
| Molecular Weight | 275.35 g/mol | Calculated |
| IUPAC Name | 4-(4-Benzylphenoxy)aniline | Standard Nomenclature |
| Predicted Appearance | White to off-white or pale yellow solid | Based on analogous anilines.[5] |
| Predicted Solubility | Soluble in DCM, THF, DMF, Ethyl Acetate; Poorly soluble in water. | The large aromatic structure suggests lipophilicity.[3] |
| Predicted Boiling Point | > 300 °C (at 760 mmHg) | High molecular weight and aromaticity. |
| Predicted pKa | ~4.5 (for the anilinium ion) | Typical for anilines. |
Retrosynthetic Analysis and Synthetic Strategy
The synthesis of 4-(4-benzylphenoxy)aniline can be approached by forming two key bonds: the diaryl ether (C-O) bond and the aniline C-N bond (or its precursor). A robust strategy prioritizes the formation of the chemically stable diaryl ether linkage first, followed by the generation of the aniline functionality from a more stable nitro precursor. This approach avoids potential side reactions associated with the free amine during the ether formation step.
Retrosynthetic Pathway
The primary disconnection is the C-N bond of the aniline, revealing a nitro-aromatic precursor. This is a standard and reliable transformation. The second disconnection breaks the diaryl ether C-O bond, leading to commercially available or readily synthesized starting materials.
Caption: Retrosynthetic analysis of 4-(4-Benzylphenoxy)aniline.
Forward Synthetic Strategy
-
Diaryl Ether Formation : The core diaryl ether, 1-benzyl-4-(4-nitrophenoxy)benzene, will be synthesized via a copper-catalyzed Ullmann condensation. This classic method is well-suited for coupling an aryl halide with a phenoxide.[6][7] While modern palladium-catalyzed Buchwald-Hartwig C-O coupling is an alternative, the Ullmann reaction often proves cost-effective and scalable, though it may require higher temperatures.[8][9]
-
Nitro Group Reduction : The terminal nitro group will be reduced to the primary amine. Catalytic hydrogenation (H₂ over Pd/C) is a clean and efficient method.[3] However, care must be taken to avoid reductive cleavage of the benzyl C-O bond (debenzylation). A robust alternative is chemical reduction using reagents like tin(II) chloride (SnCl₂) in hydrochloric acid or iron powder in ammonium chloride, which are highly selective for the nitro group.[3][10]
Experimental Protocols
The following protocols are detailed, step-by-step methodologies derived from established procedures for analogous transformations.
Workflow Overview
Caption: Overall synthetic and purification workflow.
Protocol 1: Synthesis of 1-Benzyl-4-(4-nitrophenoxy)benzene
Causality: This Ullmann condensation relies on a copper catalyst to facilitate the coupling of an in-situ generated phenoxide with an aryl halide.[6] A high-boiling polar aprotic solvent like DMF is used to ensure all reagents remain in solution at the required high temperatures and to promote the nucleophilic substitution.[11] Potassium carbonate acts as the base to deprotonate the phenol, forming the reactive nucleophile.[7]
Materials:
-
4-Nitrophenol (1.0 eq.)
-
4-Benzyl-bromobenzene (1.1 eq.)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq.)
-
Copper(I) Iodide (CuI) (0.1 eq.)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-nitrophenol, 4-benzyl-bromobenzene, and anhydrous K₂CO₃.
-
Evacuate the flask and backfill with an inert gas (e.g., Nitrogen or Argon).
-
Add anhydrous DMF via syringe.
-
Add the CuI catalyst. The mixture will likely turn colored.
-
Heat the reaction mixture to 140-150 °C with vigorous stirring.
-
Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 20% Ethyl Acetate in Hexane). The reaction is complete upon consumption of the limiting reagent (4-nitrophenol). This typically takes 12-24 hours.
-
Once complete, cool the reaction to room temperature.
-
Pour the dark mixture into a beaker containing cold water, leading to the precipitation of the crude product.
-
Stir for 30 minutes, then filter the solid using a Büchner funnel.
-
Wash the solid extensively with water to remove DMF and inorganic salts, followed by a wash with a cold, non-polar solvent like hexane to remove non-polar impurities.
-
Dry the crude solid under vacuum. This material is often pure enough for the next step, but can be further purified by recrystallization from ethanol or isopropanol if necessary.
Protocol 2: Synthesis of 4-(4-Benzylphenoxy)aniline
Causality: This protocol uses tin(II) chloride dihydrate, a classic and highly effective reagent for the chemoselective reduction of aromatic nitro groups in the presence of other functional groups.[3] The reaction proceeds in an acidic alcoholic solvent. The final basification step is critical to deprotonate the newly formed anilinium salt, yielding the free aniline base which can be extracted into an organic solvent.
Materials:
-
1-Benzyl-4-(4-nitrophenoxy)benzene (1.0 eq.)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq.)
-
Ethanol or Ethyl Acetate
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH) solution (e.g., 3 M)
-
Ethyl Acetate (for extraction)
-
Brine (saturated NaCl solution)
Procedure:
-
In a round-bottom flask, dissolve the crude 1-benzyl-4-(4-nitrophenoxy)benzene in ethanol or ethyl acetate.
-
Add the SnCl₂·2H₂O in one portion.
-
If using ethyl acetate, add concentrated HCl cautiously and stir at room temperature. If using ethanol, heat the mixture to reflux (60-70 °C).
-
Self-Validation: Monitor the reaction by TLC. The product spot will have a different Rf value and may stain differently (e.g., with ninhydrin for the amine). The reaction is typically complete in 2-4 hours.
-
Cool the mixture to room temperature and slowly pour it over crushed ice.
-
Basify the acidic solution by slowly adding 3 M NaOH solution until the pH is > 9 (check with pH paper). The tin salts will precipitate as a white solid (tin hydroxide).
-
Filter the mixture through a pad of Celite® to remove the inorganic precipitate. Wash the Celite pad with ethyl acetate.
-
Transfer the filtrate to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with water, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 4-(4-benzylphenoxy)aniline.
Purification and Characterization
Purification
The crude product from the reduction step typically requires purification to remove residual starting material and byproducts.
-
Column Chromatography : This is the most effective method.
-
Stationary Phase : Silica gel (230-400 mesh).
-
Mobile Phase (Eluent) : A gradient of ethyl acetate in hexane (e.g., starting from 5% and increasing to 20%).
-
Key Consideration : Aniline derivatives can streak on acidic silica gel. To ensure sharp bands and good separation, it is crucial to add 0.5-1% triethylamine (NEt₃) to the eluent mixture.[12] This neutralizes the acidic sites on the silica.
-
-
Recrystallization : If the product is sufficiently pure after chromatography, it can be recrystallized to obtain a highly crystalline solid.[12] Suitable solvents must be determined empirically but may include ethanol/water or toluene/hexane mixtures.
Analytical Characterization
Structural confirmation is achieved using a combination of spectroscopic methods. The following table summarizes the predicted data for the target compound.
| Technique | Predicted Observations |
| ¹H NMR | δ (ppm) in CDCl₃: ~7.40-7.25 (m, 5H, benzyl-ArH), ~7.10-6.80 (m, 8H, phenoxy-ArH), ~5.05 (s, 2H, -CH₂-), ~3.70 (br s, 2H, -NH₂). The protons ortho to the -NH₂ group are expected to be the most upfield (~6.7 ppm). |
| ¹³C NMR | δ (ppm) in CDCl₃: ~155-140 (aromatic C-O, C-N, and other quaternary carbons), ~137 (benzyl ipso-C), ~130-115 (aromatic C-H), ~70 (-CH₂-). |
| Mass Spec (ESI+) | Expected [M+H]⁺ at m/z = 276.1337. |
| FT-IR | ν (cm⁻¹): 3450-3300 (N-H stretch, two bands for primary amine), 3100-3000 (Aromatic C-H stretch), ~1600 (Aromatic C=C bend), ~1240 (Asymmetric C-O-C ether stretch). |
Potential Applications and Research Context
The 4-(4-benzylphenoxy)aniline scaffold is a "privileged structure" in medicinal chemistry. Its constituent parts are found in numerous compounds with diverse biological activities.
-
Drug Discovery : The diaryl ether motif is a key component of many inhibitors targeting enzymes like Lysine-Specific Demethylase 1 (LSD1), which are implicated in cancer.[13] The overall topology of the molecule, with its distinct hydrophobic regions and hydrogen-bonding amine, makes it a candidate for screening against kinases, G-protein coupled receptors, and other protein targets.[4][14]
-
Organic Synthesis : As a functionalized diaryl ether, it serves as a valuable building block for the synthesis of more complex molecules, including polymers, agrochemicals, and other fine chemicals.[1][15]
-
Materials Science : The rigid aromatic structure suggests potential applications in the development of thermally stable polymers or liquid crystals.
Safety and Handling
Aniline and its derivatives should be handled with care due to potential toxicity.[16]
-
Personal Protective Equipment (PPE) : Always wear a lab coat, nitrile gloves, and chemical safety goggles.[17]
-
Engineering Controls : All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[16]
-
Toxicity : Anilines can be toxic if ingested, inhaled, or absorbed through the skin. They are suspected carcinogens and can cause skin sensitization.[2][16]
-
Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.
References
- Afzali, A., Firouzabadi, H., & Khalafi-Nejad, A. (1983). Improved Ullmann Synthesis of Diaryl Ethers.
- BenchChem. (2025).
- Wikipedia. (n.d.).
- Books. (2023, December 15). Chapter 3: Synthetic Methods for Primary Anilines.
- Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling.
- Wikipedia. (n.d.).
- ResearchGate. (n.d.). Buchwald-Hartwig amination reaction of iodobenzene with aniline....
- Sciencemadness.org. (2015, August 4).
- Google Patents. (n.d.).
- Thermo Fisher Scientific. (2025, October 24).
- Fisher Scientific. (2010, November 24).
- Google Patents. (n.d.). CN102146024B - Method for preparing diphenyl ether.
- Fisher Scientific. (2011, February 10).
- Benchchem. (2025). 3-[4-(Benzyloxy)phenyl]aniline CAS number and properties.
- National Institutes of Health. (n.d.). 4-Benzyloxyaniline. PubChem.
- PubMed. (2018, August 15). Design, synthesis and biological activity of 4-(4-benzyloxy)phenoxypiperidines as selective and reversible LSD1 inhibitors.
- University of California, Riverside. (n.d.). Aniline.
- MDPI. (2022, February 9). Synthesis, Crystal Structure and Anti-Leukemic Activity of 1,3-Dihydro-1-{1-[4-(4-phenylpyrrolo[1,2-a]quinoxalin-3-yl)benzyl]piperidin-4-yl}-2H-benzimidazol-2-one.
- Supplementary Inform
- PrepChem.com. (n.d.). (B) Preparation of 4-phenoxy-N-(3,4-methylenedioxybenzyl)-aniline.
- Google Patents. (n.d.). CN102001955A - Method for synthesizing 4-benzyloxy aniline hydrochloride.
- MDPI. (2022, April 15). Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines.
- LookChem. (n.d.).
- J&K Scientific LLC. (n.d.). 4-(4-Bromophenoxy)aniline | 31465-35-7.
- Esezobor, M. E., et al. (2017). Synthesis of 4,4'-dihydroxyazobenzeneand 4'- Dihydroxyphenylazo-2-naphthol from Diazotised aniline and Anthocyanins from Deloni. Chemistry & Chemical Technology.
- ResearchGate. (n.d.). Synthesis of 4-((4-bromobenzyl)selanyl)aniline (A).
- Benchchem. (2025). Application Note and Protocol: A Step-by-Step Guide to the Purification of 2-Methyl-4-(4-methylphenoxy)aniline.
- MDPI. (2022, February 9). Synthesis, Crystal Structure and Anti-Leukemic Activity of 1,3-Dihydro-1-{1-[4-(4-phenylpyrrolo[1,2-a]quinoxalin-3-yl)benzyl]piperidin-4-yl}-2H-benzimidazol-2-one.
- NIST. (n.d.). 4-Benzyloxyaniline. NIST WebBook.
- Sigma-Aldrich. (n.d.). 4-(3,4-Difluorophenoxy)aniline | 383126-84-9.
- DergiPark. (n.d.). SYNTHESIS, ISOLATION AND CHARACTERISATION OF SOME SUBSTITUTED N-BENZYL AND N-BENZOYL ANILrnES.
- Cresset Group. (2024, January 10). Aniline replacement in drug-like compounds.
- ResearchGate. (n.d.). Discovery of novel 2-hydroxyl-4-benzyloxybenzyl aniline derivatives as potential multifunctional agents for the treatment of Parkinson's disease | Request PDF.
- National Institutes of Health. (n.d.). (4-Aminophenoxy)benzene. PubChem.
- ThermoFisher. (n.d.).
- Cayman Chemical. (n.d.). 4-Anilino-1-benzylpiperidine.
- ResearchGate. (2025, August 9). Different synthetic routes to 4-(1H-benzo[d]imidazol-2-yl)aniline.
- SlidePlayer. (n.d.).
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. cresset-group.com [cresset-group.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 7. US4564712A - Process for the preparation of diphenyl ethers - Google Patents [patents.google.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Sciencemadness Discussion Board - Diphenyl Ether From Phenol? - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. CN102001955A - Method for synthesizing 4-benzyloxy aniline hydrochloride - Google Patents [patents.google.com]
- 11. CN102146024B - Method for preparing diphenyl ether - Google Patents [patents.google.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Design, synthesis and biological activity of 4-(4-benzyloxy)phenoxypiperidines as selective and reversible LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Reactions and pharmaceutical applications of aniline | PPTX [slideshare.net]
- 16. ipo.rutgers.edu [ipo.rutgers.edu]
- 17. fishersci.com [fishersci.com]
